4-(1H-1,2,4-triazol-1-yl)butan-2-one
Overview
Description
4-(1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 . The IUPAC name for this compound is 4-(1H-1,2,4-triazol-1-yl)-2-butanone .
Synthesis Analysis
The synthesis of this compound or similar compounds has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(=O)CCn1cncn1
. The InChI code for this compound is 1S/C6H9N3O/c1-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Photodegradation Studies
- Photodegradation of Azole Fungicide Triadimefon : Research on the photostability of triadimefon, a fungicide structurally related to 4-(1H-1,2,4-triazol-1-yl)butan-2-one, revealed significant formation of related compounds under photolysis in various solvents. The rate of photodegradation followed first-order kinetics, indicating the importance of these compounds in environmental chemistry (Nag & Dureja, 1997).
Molecular and Spectroscopic Analysis
- Analysis of Molecular and Spectroscopic Behavior : A study focused on the synthesis and characterization of a compound related to this compound, using spectroscopic methods and quantum chemical calculations. The research contributed to understanding the compound's electronic behavior, which is crucial for various scientific applications (Evecen et al., 2018).
Crystal Structure Analysis
- Crystal Structure of Cyproconazole : The crystal structure analysis of cyproconazole, which is structurally similar to this compound, revealed insights into the arrangement of molecules and potential interactions. This information is vital for understanding the physical properties of these compounds (Kang et al., 2015).
Biochemical Applications
- Human Dihydroorotate Dehydrogenase Inhibitors : A study on triazole derivatives, including compounds similar to this compound, as inhibitors of human dihydroorotate dehydrogenase, highlighted their potential in biochemical and medical research (Gong et al., 2017).
Synthesis and Binding Interactions
- Synthesis and Sterol 14α-Demethylase Binding Interactions : Research demonstrated the synthesis of triazole derivatives and their strong binding interactions with cytochrome P450-dependent sterol 14α-demethylase. This highlights their potential in medicinal chemistry and drug development (Ming et al., 2009).
Safety and Hazards
Future Directions
The future directions for research on 4-(1H-1,2,4-triazol-1-yl)butan-2-one and similar compounds could involve further exploration of their potential anticancer activities . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit cytotoxic activities against various tumor cell lines .
Mode of Action
It is known that 1,2,4-triazole hybrids can exhibit weak to high cytotoxic activities against tumor cell lines . The interaction of these compounds with their targets may lead to changes in cellular processes, ultimately resulting in cell death.
Biochemical Pathways
Related compounds, such as paclobutrazol, have been shown to inhibit gibberellin biosynthesis , a hormone that regulates plant growth and development. This suggests that 4-(1H-1,2,4-triazol-1-yl)butan-2-one may also interact with similar biochemical pathways.
Result of Action
Related 1,2,4-triazole hybrids have been shown to exhibit cytotoxic activities against tumor cell lines . This suggests that this compound may also have similar effects.
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXPHBIXHBTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396938 | |
Record name | 4-(1H-1,2,4-triazol-1-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-49-8 | |
Record name | 4-(1H-1,2,4-triazol-1-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,2,4-triazol-1-yl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.